BENGHE Foundational & Exploratory

Check Availability & Pricing

The Structural and Conformational Landscape of
4-(Benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-(Benzyloxy)-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B183881

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde, with the chemical formula C14H1202, is an aromatic ether and
aldehyde that serves as a crucial intermediate in the synthesis of various organic molecules. Its
structural scaffold is found in compounds developed for diverse applications, including as
potential therapeutics and liquid crystals. Understanding the precise three-dimensional
structure and conformational preferences of this molecule is paramount for structure-based
drug design, materials science, and synthetic chemistry. This technical guide provides a
comprehensive overview of the structural and spectroscopic properties of 4-
(benzyloxy)benzaldehyde, supported by detailed experimental data and protocols.

Molecular Structure and Conformation

The molecular architecture of 4-(benzyloxy)benzaldehyde consists of a benzaldehyde moiety
linked to a benzyl group through an ether oxygen. This arrangement allows for rotational
freedom around several single bonds, leading to various possible conformations. However,
single-crystal X-ray diffraction studies have revealed a strong preference for a nearly planar
conformation in the solid state.

Figure 1: 2D Chemical Structure of 4-(benzyloxy)benzaldehyde.
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Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's solid-
state conformation. The structure of 4-(benzyloxy)benzaldehyde is characterized by an
essentially planar arrangement.[1][2] The dihedral angle between the two aromatic rings is
minimal, at 5.23 (9)°.[1][2] This planarity is further supported by the torsion angle C13—C8—
C2—C7 of -9.2 (3)°.[1] The aldehyde group is also found to be coplanar with the benzaldehyde
ring, as indicated by the C10—C11—C14—O02 torsion angle of -6.3 (3)°.[1]

This preferred planar conformation contrasts with some similarly substituted species that
exhibit a more twisted structure, highlighting the subtle interplay of electronic and steric effects
on molecular conformation.[1] The crystal packing is stabilized by weak intermolecular C—H---
O hydrogen bonds, primarily involving the aldehyde oxygen atom and hydrogen atoms from the
methylene group of a neighboring molecule.[1][2]

Table 1: Crystallographic Data for 4-(benzyloxy)benzaldehyde

Parameter Value Reference
Chemical Formula C14H1202 [1]
Molecular Weight (Mr) 212.24 [1]
Crystal System Orthorhombic [1]
Space Group Pna2:1 [2]

a (A) 11.4772 (11) [1]

b (A) 12.9996 (12) [1]

c (A) 7.2032 (6) [1]
Volume (V) (A3) 1074.71 (17) [1]

Z (molecules/unit cell) 4 [1]
Temperature (K) 123 [1]
Radiation Mo Ka (A = 0.71073 A) [2]
Dihedral Angle (rings) (°) 5.23(9) [1][2]
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Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 4-
(benzyloxy)benzaldehyde and are routinely used for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of
each hydrogen and carbon atom in the molecule. Spectra are typically recorded in deuterated
chloroform (CDCIs).

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCls)

Assignment Chemical Shift (6, ppm)
Aldehyde (-CHO) 9.876

Aromatic (ortho to -CHO) 7.830

Aromatic (benzyl ring) 7.35-7.42

Aromatic (ortho to -OCH2) 7.070

Methylene (-OCH:-) 5.138

Table 3: 13C NMR Spectroscopic Data
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Assignment Chemical Shift (6, ppm)
Aldehyde (CHO) 190.7

Aromatic (C-O) 163.7

Aromatic (C-CHz) 135.9

Aromatic (C-CHO) 130.1

Aromatic (CH, ortho to -CHO) 131.9

Aromatic (CH, benzyl) 128.7, 128.3, 127.2
Aromatic (CH, ortho to -OCHz) 115.2

Methylene (-OCH:-) 70.2

Note: 13C NMR data is based on typical values for this compound and may vary slightly based

on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule based on

their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands

Vibrational Mode Wavenumber (cm~?) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (CH2) 2950-2850 Medium
Aldehyde C-H Stretch (Fermi

~2850, ~2750 Weak
resonance)
Carbonyl (C=0) Stretch ~1700-1685 Strong
Aromatic C=C Stretch 1600-1450 Medium
Asymmetric C-O-C (Ether)

~1250 Strong
Stretch
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Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality data. The
following sections outline standard protocols for the synthesis and characterization of 4-

(benzyloxy)benzaldehyde.

Synthesis via Williamson Etherification

A common and efficient method for preparing 4-(benzyloxy)benzaldehyde is the Williamson
ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in

the presence of a weak base.

Workup & Purification

Liquid-Liquid Extraction | (" . o~ o) Crude Product
T R — W G v = N eepw—

Click to download full resolution via product page
Figure 2: General workflow for the synthesis of 4-(benzyloxy)benzaldehyde.
Protocol:

« Combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (~1.05 eq), and anhydrous
potassium carbonate (~3.5 eq) in ethanol.

¢ Reflux the mixture under a nitrogen atmosphere for approximately 14 hours.[1]
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 After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.
 Remove the solvent from the filtrate under reduced pressure.

o Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride
solution, 5% sodium hydroxide solution, and distilled water.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure.

o Recrystallize the crude product from ethanol to yield pure, colorless crystals of 4-
(benzyloxy)benzaldehyde.[1]

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals from a method like slow evaporation of an ethanol solution is the
prerequisite for this analysis.
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Figure 3: Experimental workflow for single-crystal X-ray diffraction.
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Protocol:

o Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer
head.

o Data Collection: Data is collected on a diffractometer, such as an Oxford Diffraction Gemini
S, using Mo Ka radiation at a low temperature (e.g., 123 K) to minimize thermal motion.[1]

o Data Processing: The raw diffraction images are processed to integrate the intensities of the
reflections and apply corrections (e.g., for Lorentz and polarization effects).

e Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined using a full-matrix least-squares method against F2.[1] Hydrogen atoms are typically
placed in calculated positions and refined using a riding model, although some, like the
aldehyde proton, may be refined freely.[1]

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

e Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,
phase correction, and baseline correction. Calibrate the chemical shift axis using the residual
solvent peak or an internal standard (e.g., TMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Structural and Conformational Landscape of 4-
(Benzyloxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b183881#structure-and-conformation-of-4-
benzyloxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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